molecular formula C13H26N2O4 B6200358 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid CAS No. 2694744-69-7

4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid

Cat. No. B6200358
CAS RN: 2694744-69-7
M. Wt: 274.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid, also known as 4-TBAB, is an organic compound that is widely used in laboratory experiments and in the production of pharmaceuticals. 4-TBAB is a derivative of carboxylic acid and is composed of a tert-butoxycarbonyl group and an amino group. It is a white, odorless, and crystalline solid with a melting point of 90-92°C. 4-TBAB is soluble in many organic solvents, such as methanol, ethanol, and acetone.

Scientific Research Applications

4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is widely used in scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds. It can be used as an intermediate in the synthesis of amides, esters, and other organic compounds. Additionally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is used in the production of catalysts, as well as in the synthesis of a variety of organic compounds.

Mechanism of Action

4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid acts as a catalyst in the synthesis of various organic compounds. It is able to accelerate the reaction of two molecules by forming a covalent bond between them. This covalent bond is known as a carboxylate anion, which is formed when the tert-butoxycarbonyl group of 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid donates a pair of electrons to the molecule it is reacting with.
Biochemical and Physiological Effects
4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid has no known biochemical or physiological effects, as it is not metabolized in the body. Additionally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is not toxic, and it has no known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid in laboratory experiments is that it is highly soluble in many organic solvents, making it easy to use and store. Additionally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is relatively inexpensive and can be easily synthesized in the laboratory. However, one of the main limitations of 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is that it is not as effective as other catalysts, such as palladium or platinum, in the synthesis of some organic compounds.

Future Directions

In the future, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid could be used to develop more efficient and cost-effective methods for the synthesis of various organic compounds. Additionally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid could be used to develop more efficient catalysts for the synthesis of pharmaceuticals and other organic compounds. Additionally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid could be used to develop new methods for the production of pharmaceuticals and other organic compounds. Finally, 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid could be used to develop more efficient methods for the synthesis of polymers and other materials.

Synthesis Methods

The synthesis of 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is typically achieved through a two-step reaction. The first step involves the reaction of tert-butyl alcohol and acetic acid, which yields tert-butyl acetate. The second step involves the reaction of tert-butyl acetate and ammonia, which yields 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid involves the protection of the amine group, followed by the alkylation of the protected amine with 3-bromopropylamine. The resulting intermediate is then deprotected and reacted with butyric acid to yield the final product.", "Starting Materials": [ "3-bromopropylamine", "tert-butyl carbamate", "methylamine", "butyric acid", "diisopropylcarbodiimide", "N-hydroxysuccinimide", "triethylamine", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-bromopropylamine with tert-butyl carbamate in the presence of diisopropylcarbodiimide and N-hydroxysuccinimide in dichloromethane.", "Step 2: Alkylation of the protected amine by reacting the intermediate from step 1 with methylamine in ethanol.", "Step 3: Deprotection of the tert-butyl carbamate group by reacting the intermediate from step 2 with trifluoroacetic acid in dichloromethane.", "Step 4: Reaction of the deprotected intermediate from step 3 with butyric acid in the presence of triethylamine in dichloromethane/water mixture.", "Step 5: Purification of the final product by column chromatography." ] }

CAS RN

2694744-69-7

Molecular Formula

C13H26N2O4

Molecular Weight

274.4

Purity

0

Origin of Product

United States

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